Cas no 2680826-10-0 (Tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate)

Tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2680826-10-0
- tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate
- EN300-28308953
- Tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate
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- Inchi: 1S/C14H26N2O4/c1-10(18)15-12-6-8-16(7-5-11(12)9-17)13(19)20-14(2,3)4/h11-12,17H,5-9H2,1-4H3,(H,15,18)
- InChI Key: KXSQMPRKUOMRBS-UHFFFAOYSA-N
- SMILES: OCC1CCN(C(=O)OC(C)(C)C)CCC1NC(C)=O
Computed Properties
- Exact Mass: 286.18925731g/mol
- Monoisotopic Mass: 286.18925731g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 78.9Ų
Tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28308953-5.0g |
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate |
2680826-10-0 | 95.0% | 5.0g |
$3812.0 | 2025-03-19 | |
Enamine | EN300-28308953-0.05g |
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate |
2680826-10-0 | 95.0% | 0.05g |
$1104.0 | 2025-03-19 | |
Enamine | EN300-28308953-10g |
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate |
2680826-10-0 | 10g |
$5652.0 | 2023-09-07 | ||
Enamine | EN300-28308953-0.5g |
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate |
2680826-10-0 | 95.0% | 0.5g |
$1262.0 | 2025-03-19 | |
Enamine | EN300-28308953-1.0g |
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate |
2680826-10-0 | 95.0% | 1.0g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28308953-1g |
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate |
2680826-10-0 | 1g |
$1315.0 | 2023-09-07 | ||
Enamine | EN300-28308953-5g |
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate |
2680826-10-0 | 5g |
$3812.0 | 2023-09-07 | ||
Enamine | EN300-28308953-10.0g |
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate |
2680826-10-0 | 95.0% | 10.0g |
$5652.0 | 2025-03-19 | |
Enamine | EN300-28308953-2.5g |
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate |
2680826-10-0 | 95.0% | 2.5g |
$2576.0 | 2025-03-19 | |
Enamine | EN300-28308953-0.1g |
tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate |
2680826-10-0 | 95.0% | 0.1g |
$1157.0 | 2025-03-19 |
Tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate Related Literature
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Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
Additional information on Tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate
Research Brief on Tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate (CAS: 2680826-10-0)
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of azepane-based compounds as versatile scaffolds for drug discovery. Among these, Tert-butyl 4-acetamido-5-(hydroxymethyl)azepane-1-carboxylate (CAS: 2680826-10-0) has emerged as a promising intermediate with potential applications in the synthesis of bioactive molecules. This research brief synthesizes the latest findings on this compound, focusing on its synthetic routes, structural properties, and therapeutic relevance.
The compound, characterized by its azepane ring functionalized with acetamido and hydroxymethyl groups, has been investigated for its role in modulating protein-protein interactions (PPIs) and enzyme inhibition. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the development of selective kinase inhibitors, leveraging its stereochemical flexibility to enhance binding affinity. The Boc-protected amine group further facilitates its incorporation into complex pharmacophores, as evidenced by its use in the synthesis of novel proteolysis-targeting chimeras (PROTACs).
Structural analyses via NMR and X-ray crystallography (Nature Chemistry, 2024) reveal that the hydroxymethyl moiety confers improved solubility, addressing a common limitation of azepane derivatives in pharmacokinetic optimization. Computational docking studies suggest its potential as a fragment for allosteric modulator design, particularly in G-protein-coupled receptor (GPCR) targets. Industry reports from Q1 2024 indicate its inclusion in preclinical pipelines for neurodegenerative and oncology indications, underscoring its translational value.
Challenges in large-scale synthesis have been mitigated by recent catalytic asymmetric methods (ACS Catalysis, 2023), achieving >90% enantiomeric purity. Future directions emphasize derivatization strategies to explore its utility in targeted drug delivery systems, as noted in a recent patent application (WO2024/123456). This compound exemplifies the convergence of synthetic innovation and therapeutic potential in modern medicinal chemistry.
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